2-(4-Methylphenoxy)nicotinaldehyde
Description
2-(4-Methylphenoxy)nicotinaldehyde (CAS: 14527-41-4) is a substituted nicotinaldehyde derivative featuring a methylphenoxy group at the 2-position of the pyridine ring. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands due to its reactive aldehyde functionality and aromatic substitution pattern . Its molecular formula is $ \text{C}{13}\text{H}{11}\text{NO}_2 $, with a molecular weight of 213.23 g/mol. While detailed mechanistic studies on its applications are sparse in publicly available literature, its structural analogs suggest roles in cross-coupling reactions and heterocyclic scaffold construction.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKZFVFBYHWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)nicotinaldehyde typically involves the reaction of 4-methylphenol with nicotinaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the aldehyde group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-(4-Methylphenoxy)nicotinic acid.
Reduction: 2-(4-Methylphenoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylphenoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural Differences :
- Substituent: Fluorine atom at the para position of the phenoxy group vs. methyl in the target compound.
- Functional Group : Carboxylic acid (-COOH) at the 3-position of the pyridine ring vs. aldehyde (-CHO) in the target compound.
Key Properties :
- The carboxylic acid group introduces higher polarity, leading to increased water solubility but reduced membrane permeability relative to the aldehyde group.
4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)
Structural Differences :
- Substituent: Amino group (-NH$_2$) at the para position of the phenoxy group vs. methyl.
- Functional Group : Amide (-CONHCH$_3$) at the 4-position of the pyridine ring vs. aldehyde.
Key Properties :
- The amino group enhances nucleophilicity, making this compound more reactive in electrophilic aromatic substitution compared to the methyl-substituted derivative.
- The amide group contributes to strong intermolecular hydrogen bonding, improving crystallinity but reducing volatility .
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7)
Structural Differences :
- Substituents: Nitro (-NO$_2$) and fluorine at the 4- and 2-positions of the phenoxy group, respectively.
- Functional Group : Amide (-CONHCH$_3$) vs. aldehyde.
Key Properties :
- The nitro group strongly deactivates the aromatic ring, reducing electron density and directing subsequent reactions to meta/para positions.
Comparative Data Table
Biological Activity
2-(4-Methylphenoxy)nicotinaldehyde, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. The compound consists of a nicotinaldehyde core modified with a 4-methylphenoxy group, which may influence its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | (NE)-N-[[2-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine |
| Molecular Weight | 228.25 g/mol |
| InChI Key | ZZWGPROUKMWALT-OQLLNIDSSA-N |
| Solubility | Soluble in organic solvents |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Study : A study published in Journal of Medicinal Chemistry found that derivatives of nicotinaldehyde with substituted phenoxy groups displayed enhanced antibacterial activity compared to their unsubstituted counterparts. The study highlighted that the presence of the 4-methylphenoxy group contributed to this increased efficacy .
Antifungal Properties
In addition to antibacterial effects, this compound has shown promising antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
- Research Findings : A comparative analysis revealed that compounds with similar structures showed varying degrees of antifungal activity, with this compound ranking among the more effective agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. Notably, oxime compounds like this one are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through nucleophilic attack on the phosphorylated enzyme, restoring its function .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Nicotinaldehyde oxime | C₆H₆N₂O | Simpler structure; lacks phenoxy group |
| 2-(Phenoxy)nicotinaldehyde oxime | C₁₂H₉N₂O | Similar structure without methyl substitution |
| 4-Methylphenylacetaldehyde oxime | C₉H₉N | Contains an acetaldehyde moiety |
The distinct combination of a methyl-substituted phenoxy group and an oxime functionality may confer unique biological activities not present in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
